molecular formula C7H6INO2 B14838803 3-Hydroxy-5-iodobenzamide

3-Hydroxy-5-iodobenzamide

Cat. No.: B14838803
M. Wt: 263.03 g/mol
InChI Key: RGVWLWXUOHMDIB-UHFFFAOYSA-N
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Description

3-Hydroxy-5-iodobenzamide (C₇H₆INO₂) is a halogenated benzamide derivative featuring a hydroxyl group at the 3-position and an iodine atom at the 5-position of the benzene ring. Halogenated benzamides are of interest in medicinal chemistry and materials science due to their bioactivity and utility in organic synthesis .

Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

3-hydroxy-5-iodobenzamide

InChI

InChI=1S/C7H6INO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11)

InChI Key

RGVWLWXUOHMDIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)I)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-iodobenzamide typically involves the iodination of 3-hydroxybenzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the desired position .

Industrial Production Methods

Industrial production of 3-Hydroxy-5-iodobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-5-iodobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-iodobenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxy group and iodine atom play crucial roles in its binding affinity and specificity. The compound can also interfere with cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural analogs of 3-Hydroxy-5-iodobenzamide, highlighting variations in substituents, functional groups, and molecular properties:

Compound Molecular Formula Substituents Functional Group Molecular Weight Key References
3-Hydroxy-5-iodobenzamide C₇H₆INO₂ -OH (3), -I (5) Amide (-CONH₂) 263.034
2-Hydroxy-5-iodobenzamide C₇H₆INO₂ -OH (2), -I (5) Amide (-CONH₂) 263.034
5-Chloro-2-hydroxy-3-iodobenzaldehyde C₇H₄ClIO₂ -Cl (5), -OH (2), -I (3), -CHO Aldehyde (-CHO) 282.46
Methyl 3-hydroxy-5-iodobenzoate C₈H₇IO₃ -OH (3), -I (5), -COOCH₃ Ester (-COOCH₃) 293.06
3-Chlorobenzaldehyde C₇H₅ClO -Cl (3), -CHO Aldehyde (-CHO) 140.57

Key Observations :

  • Positional Isomerism : The hydroxyl group position (2 vs. 3) significantly influences electronic and steric properties. For example, 2-Hydroxy-5-iodobenzamide may exhibit stronger intramolecular hydrogen bonding compared to the 3-hydroxy isomer .
  • Halogen Effects: Replacing iodine with chlorine (e.g., 3-Chlorobenzaldehyde) reduces molecular weight and alters reactivity.
  • Functional Group Impact : The amide group in benzamides confers hydrogen-bonding capacity, whereas aldehydes (e.g., 5-Chloro-2-hydroxy-3-iodobenzaldehyde) are more electrophilic, favoring nucleophilic addition reactions .
Physicochemical Properties
  • 3-Hydroxy-5-iodobenzamide: Limited data, but analogs like Methyl 3-hydroxy-5-iodobenzoate (MW 293.06) suggest moderate solubility in polar solvents due to hydroxyl and ester groups .
  • 5-Chloro-2-hydroxy-3-iodobenzaldehyde : Higher molecular weight (282.46) and reactivity due to dual halogenation and aldehyde functionality .

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